N-(2-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide
Description
The compound N-(2-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide features a benzo[d]thiazole core substituted with an ethoxy group at position 4, a piperazine ring connected via a carbonyl group to a phenyl moiety, and a 4-methylbenzenesulfonamide group. This structure combines heterocyclic, aryl, and sulfonamide functionalities, which are common in bioactive molecules. The ethoxy group enhances lipophilicity, while the sulfonamide contributes to hydrogen bonding and solubility .
Properties
IUPAC Name |
N-[2-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S2/c1-3-35-23-9-6-10-24-25(23)28-27(36-24)31-17-15-30(16-18-31)26(32)21-7-4-5-8-22(21)29-37(33,34)20-13-11-19(2)12-14-20/h4-14,29H,3,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEAPXGJCBYRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These diverse activities suggest that thiazole derivatives may interact with multiple targets in the body.
Mode of Action
For instance, some thiazole derivatives have been found to exhibit antibacterial activity by interacting with cell-penetrating peptides. The compound’s interaction with its targets could lead to changes in cellular processes, resulting in its observed biological effects.
Biological Activity
N-(2-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a compound that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety, a piperazine ring, and a sulfonamide group. Its chemical formula is . The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzothiazole scaffold exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 4 μg/mL |
| Compound B | K. pneumoniae | 2 μg/mL |
| Compound C | Pseudomonas aeruginosa | 8 μg/mL |
| This compound | TBD |
This table illustrates the potential of benzothiazole derivatives in combating resistant strains of bacteria, highlighting the need for further investigation into the specific compound's activity.
Anticancer Activity
The compound's structure suggests that it may also possess anticancer properties. Benzothiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Activity Assessment
In vitro studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example:
- MCF-7 Cell Line: IC50 values ranged from 10 to 30 µM across various benzothiazole derivatives.
- A549 Cell Line: IC50 values were reported between 5 to 20 µM.
These findings suggest that this compound may exhibit comparable or enhanced activity against these cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV .
- Induction of Apoptosis: Research has indicated that benzothiazole derivatives can activate apoptotic pathways in cancer cells, leading to increased cell death .
- Interaction with Cellular Receptors: The sulfonamide group may enhance binding affinity to specific cellular receptors, potentially modulating signaling pathways relevant to tumor growth and bacterial resistance.
Comparison with Similar Compounds
Structural Analogues with Piperazine and Sulfonamide Moieties
(a) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Core Structure : Benzothiazole linked to a methylpiperazine via an acetamide.
- Key Differences : Lacks the ethoxy group and benzenesulfonamide. Instead, it has a methylpiperazine-acetamide chain.
- Synthesis : Coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF .
- Functional Groups : Acetamide (C=O at ~1660–1680 cm⁻¹ in IR), piperazine (NMR δ ~2.5–3.5 ppm).
(b) 3-(4-([1,1'-Biphenyl]-2-yl)piperazine-1-carbonyl)-N-(4-butylphenyl)-4-methylbenzenesulfonamide
- Core Structure : Piperazine-carbonyl linked to a biphenyl and 4-methylbenzenesulfonamide.
- Key Differences : Replaces ethoxybenzo[d]thiazole with biphenyl, introducing bulkier aromaticity.
- Synthesis : Likely involves coupling of a biphenyl-piperazine carbonyl chloride with a sulfonamide precursor .
(c) 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18)
- Core Structure : Piperazine linked to a thiophene and trifluoromethylphenyl via a ketone.
- Key Differences: Thiophene and CF₃ groups enhance electron-withdrawing properties, unlike the ethoxy donor in the target compound.
- Synthesis : Alkylation of piperazine with α-halogenated ketones .
Functional Group Analysis
Table 1: Comparative Analysis of Functional Groups
Structure-Activity Relationship (SAR) Insights
Preparation Methods
Alkylation of 2-Amino-6-hydroxybenzo[d]thiazole
Reagents :
- 2-Amino-6-hydroxybenzo[d]thiazole (1 equiv)
- Ethyl bromide (1.2 equiv)
- Potassium carbonate (K₂CO₃, 1.5 equiv)
- Benzyltriethylammonium chloride (TEBA, catalytic)
- Acetone (solvent)
Procedure :
A mixture of 2-amino-6-hydroxybenzo[d]thiazole (17 g, 94 mmol), K₂CO₃ (20 g, 145 mmol), and TEBA (0.5 g) in acetone (200 mL) is treated with ethyl bromide (12.3 mL, 163 mmol). The reaction is refluxed for 18–24 hours, concentrated, and quenched with water (200 mL). The precipitate is filtered and dried to yield 2-amino-6-ethoxybenzo[d]thiazole as a russet solid (29.6 g, 89% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Reaction Time | 18–24 hours |
| Temperature | Reflux (56–60°C) |
Conversion to 2-Chloro-6-ethoxybenzo[d]thiazole
The 2-amino group is replaced with chlorine via diazotization to enable piperazine substitution.
Diazotization and Chlorination
Reagents :
- 2-Amino-6-ethoxybenzo[d]thiazole (1 equiv)
- Sodium nitrite (NaNO₂, 1.1 equiv)
- Hydrochloric acid (HCl, conc.)
- Copper(I) chloride (CuCl, 1.5 equiv)
Procedure :
The amine is dissolved in HCl (6 M, 100 mL) at 0–5°C. NaNO₂ (1.1 equiv) is added dropwise, followed by stirring for 30 minutes. CuCl (1.5 equiv) is introduced, and the mixture is warmed to room temperature. The product is extracted with dichloromethane, dried (Na₂SO₄), and concentrated to afford 2-chloro-6-ethoxybenzo[d]thiazole (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Reaction Time | 2 hours |
| Temperature | 0°C → RT |
Piperazine Substitution at the 2-Position
The chloro intermediate reacts with piperazine under nucleophilic aromatic substitution (SNAr) conditions.
SNAr with Piperazine
Reagents :
- 2-Chloro-6-ethoxybenzo[d]thiazole (1 equiv)
- Piperazine (2.5 equiv)
- Cesium carbonate (Cs₂CO₃, 2.0 equiv)
- DMF (solvent)
Procedure :
A mixture of 2-chloro-6-ethoxybenzo[d]thiazole (10 g, 43 mmol), piperazine (18.5 g, 215 mmol), and Cs₂CO₃ (28 g, 86 mmol) in DMF (100 mL) is heated at 100°C under microwave irradiation for 30 minutes. The reaction is quenched with water (200 mL), and the precipitate is filtered to yield 2-(piperazin-1-yl)-6-ethoxybenzo[d]thiazole (9.8 g, 78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Reaction Time | 30 minutes |
| Temperature | 100°C (microwave) |
Synthesis of 2-(4-Methylbenzenesulfonamido)benzoyl Chloride
The toluenesulfonamide-bearing benzoyl chloride is prepared for amide coupling.
Sulfonylation of 2-Aminobenzoic Acid
Reagents :
- 2-Aminobenzoic acid (1 equiv)
- p-Toluenesulfonyl chloride (TsCl, 1.2 equiv)
- Pyridine (base and solvent)
Procedure :
2-Aminobenzoic acid (5 g, 36 mmol) is suspended in pyridine (50 mL). TsCl (7.6 g, 40 mmol) is added portionwise at 0°C, and the mixture is stirred at RT for 12 hours. The solution is poured into ice-water, and the precipitate is filtered to give 2-(4-methylbenzenesulfonamido)benzoic acid (9.1 g, 82% yield). Thionyl chloride (10 mL) is added to the acid (5 g, 16 mmol) and refluxed for 2 hours to afford the acyl chloride.
Key Data :
| Parameter | Value |
|---|---|
| Yield (acid) | 82% |
| Yield (acyl chloride) | 95% |
Amide Coupling with Piperazine Intermediate
The final step involves coupling the benzothiazole-piperazine derivative with the acyl chloride.
Amide Bond Formation
Reagents :
- 2-(Piperazin-1-yl)-6-ethoxybenzo[d]thiazole (1 equiv)
- 2-(4-Methylbenzenesulfonamido)benzoyl chloride (1.1 equiv)
- Triethylamine (TEA, 2.0 equiv)
- Dichloromethane (DCM, solvent)
Procedure :
The piperazine derivative (5 g, 16 mmol) and TEA (4.5 mL, 32 mmol) are dissolved in DCM (100 mL). The acyl chloride (5.7 g, 18 mmol) is added dropwise at 0°C, and the mixture is stirred at RT for 6 hours. The organic layer is washed with brine, dried (MgSO₄), and concentrated. The residue is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield the target compound (7.2 g, 68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | >98% |
Optimization and Scale-Up Considerations
Microwave-Assisted Reactions
Microwave irradiation reduces reaction times significantly. For example, the piperazine substitution step achieves 78% yield in 30 minutes versus 12–24 hours under conventional heating.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while acetone and DCM are optimal for alkylation and amide coupling, respectively.
Catalysis
Phase-transfer catalysts (e.g., TEBA) improve alkylation efficiency by facilitating interfacial reactions.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Step | Yield | Purity |
|---|---|---|
| Alkylation | 89% | 95% |
| Diazotization | 85% | 90% |
| Piperazine Substitution | 78% | 97% |
| Amide Coupling | 68% | 98% |
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for coupling steps .
- Temperature control : Exothermic reactions (e.g., sulfonylation) require cooling to 0–5°C to minimize side products .
- Purity monitoring : Thin-layer chromatography (TLC) and HPLC are used to track intermediate purity, with silica gel chromatography for final purification .
Basic: How are spectroscopic techniques employed to confirm structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and rules out impurities .
- Infrared (IR) Spectroscopy : Stretching vibrations for sulfonamide (SO₂, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups verify functional groups .
Advanced: What experimental designs address discrepancies between in vitro and in vivo bioactivity data?
Answer:
Discrepancies often arise from pharmacokinetic (PK) variability or off-target effects. Methodologies include:
Metabolic Stability Assays : Liver microsome studies (human/rat) identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
Structural Analog Screening : Modifying the ethoxy group (e.g., replacing with methoxy or halogens) improves metabolic stability while retaining target affinity .
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Correlate plasma concentration-time profiles with efficacy in animal models to refine dosing regimens .
Case Study : A structurally related piperazine-sulfonamide compound showed reduced in vivo activity due to poor blood-brain barrier penetration. Introducing a lipophilic substituent (e.g., trifluoromethyl) restored efficacy .
Advanced: How can researchers optimize the compound’s pharmacokinetic properties?
Answer:
Key challenges : Low solubility, plasma protein binding, and metabolic instability.
Strategies :
Solubility Enhancement :
- Co-solvent systems (e.g., PEG-400/water) for in vivo administration .
- Salt formation (e.g., hydrochloride) to improve aqueous solubility .
Metabolic Stability :
- Deuteration of labile C-H bonds (e.g., ethoxy group) to slow oxidative metabolism .
Plasma Protein Binding (PPB) :
- Isothermal titration calorimetry (ITC) identifies albumin-binding hotspots. Reducing lipophilicity (e.g., replacing methylsulfonyl with polar groups) decreases PPB .
Advanced: What mechanistic studies elucidate the compound’s interaction with biological targets?
Answer:
Molecular Docking : Computational modeling predicts binding to dopamine D2/D3 receptors (piperazine moiety) or histone deacetylases (HDACs) (sulfonamide group) .
Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to purified receptors (e.g., IC₅₀ values in nM range) .
Enzyme Inhibition Assays : Fluorogenic substrates (e.g., acetylated lysine for HDACs) measure inhibition potency. For example, a related compound showed IC₅₀ = 120 nM against HDAC6 .
Data Contradiction Example : A sulfonamide analog exhibited strong in vitro HDAC inhibition but weak cellular activity. Confocal microscopy revealed poor nuclear localization, prompting the addition of a nuclear localization signal (NLS) peptide conjugate .
Advanced: How are QSAR models applied to refine the compound’s bioactivity?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models correlate structural features with activity:
Descriptor Selection :
- Hydrophobicity (logP) : Optimal range (2.5–3.5) balances membrane permeability and solubility .
- Electrostatic potential : Sulfonamide’s electron-withdrawing effect enhances receptor binding .
Model Validation :
- Leave-one-out cross-validation (LOO-CV) assesses predictive power (R² > 0.7 acceptable) .
Case Application : A QSAR model for HDAC inhibitors identified the 4-ethoxy group as critical for potency. Replacing it with bulkier substituents (e.g., isopropoxy) reduced activity by 60% .
Basic: What in vitro assays are used to screen for anticancer or antimicrobial activity?
Answer:
- Anticancer :
- MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ = 8.2 µM in MCF-7 breast cancer cells) .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining confirms programmed cell death .
- Antimicrobial :
- MIC Determination : Broth microdilution against Gram-positive bacteria (e.g., S. aureus MIC = 16 µg/mL) .
- Biofilm Inhibition : Crystal violet staining quantifies biofilm disruption in P. aeruginosa .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
